molecular formula C9H8N2O B14582748 5-Quinolinamine, 1-oxide CAS No. 61260-23-9

5-Quinolinamine, 1-oxide

Cat. No.: B14582748
CAS No.: 61260-23-9
M. Wt: 160.17 g/mol
InChI Key: MTYWMPNPQRREHB-UHFFFAOYSA-N
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Description

5-Quinolinamine, 1-oxide: is a heterocyclic aromatic amine with the molecular formula C9H8N2O . It is a derivative of quinoline, where an amino group is attached to the fifth position of the quinoline ring, and an oxide group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Skraup Synthesis: This is a common method for synthesizing quinoline derivatives. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Microwave-Assisted Synthesis: Recent advances have shown that microwave irradiation can be used to synthesize quinoline derivatives efficiently.

    One-Pot Reactions: These reactions involve the use of multiple reagents in a single reaction vessel, reducing the need for intermediate purification steps.

Industrial Production Methods: Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize waste. For example, the use of heterogeneous cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported .

Mechanism of Action

The mechanism of action of 5-Quinolinamine, 1-oxide involves its interaction with various molecular targets. For example, as an antimalarial agent, it can inhibit the heme detoxification pathway in Plasmodium parasites. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Properties

IUPAC Name

1-hydroxyquinolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYWMPNPQRREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)C2=CC=CN(C2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485176
Record name 5-Quinolinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-23-9
Record name 5-Quinolinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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